molecular formula C16H17N3O3 B2906100 6-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-2-carboxamide CAS No. 1903540-43-1

6-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-2-carboxamide

Cat. No.: B2906100
CAS No.: 1903540-43-1
M. Wt: 299.33
InChI Key: CWYIRBWIYLJLQK-UHFFFAOYSA-N
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Description

6-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-2-carboxamide is a synthetic chemical hybrid designed for research purposes, integrating two pharmacologically significant motifs: an indole-2-carboxamide core and an isoxazole heterocycle. The indole-2-carboxamide scaffold is recognized in medicinal chemistry research for its diverse biological interactions. For instance, derivatives of indole-2-carboxamide have been identified as templates with antiplasmodial activity, demonstrating the potential of this structural class in infectious disease research . Simultaneously, the 1,2-oxazole (isoxazole) ring is a privileged structure in drug discovery due to its prevalence in compounds exhibiting a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The incorporation of an isoxazole moiety can influence the compound's physicochemical properties and provide a vector for interaction with various biological targets. This molecular architecture makes this compound a versatile candidate for investigative applications in hit-to-lead optimization campaigns and as a tool compound for probing novel biological pathways. Researchers may find value in evaluating its activity in phenotypic screens or against specific enzyme targets where related heterocyclic compounds have shown promise. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-13-5-4-12-7-15(19-14(12)8-13)16(20)17-6-2-3-11-9-18-22-10-11/h4-5,7-10,19H,2-3,6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYIRBWIYLJLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . The indole core can be synthesized via Fischer indole synthesis or other established methods. The final coupling of the isoxazole and indole moieties is achieved through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The isoxazole ring can be reduced to form an isoxazoline or isoxazolidine derivative.

    Substitution: The indole and isoxazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or DMP can be used for the oxidation of the methoxy group.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the isoxazole ring.

    Substitution: Halogenation reagents (e.g., NBS) for electrophilic substitution on the indole ring, and nucleophiles (e.g., amines) for substitution on the isoxazole ring.

Major Products

The major products formed from these reactions include hydroxylated indole derivatives, reduced isoxazole derivatives, and various substituted indole and isoxazole compounds.

Scientific Research Applications

6-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the isoxazole ring can modulate enzyme activity. The compound may exert its effects through the inhibition of key enzymes or receptors involved in inflammation, pain, or microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is structurally analogous to piperazine-derived indole carboxamides, such as 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide (reported in ). Key differences include:

Data Table: Comparative Analysis

Property/Feature 6-Methoxy-N-[3-(1,2-Oxazol-4-yl)Propyl]-1H-Indole-2-Carboxamide 1-Benzyl-N-(3-(4-(2-Methoxyphenyl)Piperazine-1-yl)Propyl)-1H-Indole-2-Carboxamide
Core Structure 6-Methoxyindole 1-Benzylindole
Side Chain 1,2-Oxazol-4-ylpropyl Piperazine-2-methoxyphenylpropyl
Receptor Affinity Hypothesized non-adrenergic targets (e.g., kinases, GPCRs) α1D/1A adrenoceptor antagonist
Mechanism of Action Unknown (theorized apoptosis via oxidative stress pathways) α1-Adrenoceptor-independent apoptosis in benign prostatic hyperplasia
Metabolic Stability High (oxazole resists CYP450 oxidation) Moderate (piperazine susceptible to N-dealkylation)

Research Findings and Implications

Key Insights from

The piperazine-derived analog demonstrated dual activity in benign prostatic hyperplasia (BPH) models:

  • α1-Adrenoceptor Blockade: Traditional antagonism of α1D/1A receptors.
  • Apoptosis Induction: Mediated via reactive oxygen species (ROS) and caspase-3 activation, independent of adrenoceptor binding .

Hypothesized Behavior of the Target Compound

Receptor Selectivity: The absence of a piperazine moiety suggests reduced α1-adrenoceptor affinity. The oxazole group may favor interactions with kinases or inflammatory mediators.

Therapeutic Potential: Enhanced metabolic stability could prolong half-life, but the lack of α1-blocking activity might limit utility in BPH unless alternative pathways (e.g., apoptosis) are confirmed.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-2-carboxamide, and what reagents/conditions are critical for optimizing yield?

  • Answer : The compound’s synthesis likely involves multi-step reactions, including indole core functionalization and oxazole coupling. A common approach for analogous indole derivatives involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with heterocyclic amines (e.g., oxazole-containing propylamine) in acetic acid with sodium acetate as a base . Key parameters include:

  • Reagent stoichiometry : Excess aldehyde (1.1 equiv) to drive coupling reactions.
  • Solvent/temperature : Acetic acid under reflux (3–5 hours) for cyclization and crystallization.
  • Purification : Recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals .

Q. How does the methoxy group at position 6 of the indole scaffold influence the compound’s electronic properties and reactivity?

  • Answer : The methoxy group is an electron-donating substituent that increases electron density in the indole ring, enhancing nucleophilicity at adjacent positions. This can stabilize intermediates during electrophilic substitution reactions (e.g., nitration or halogenation) and influence binding interactions with biological targets . Computational studies (e.g., DFT) are recommended to quantify its effect on frontier molecular orbitals .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and coupling patterns (e.g., methoxy protons at ~3.8 ppm, indole NH resonance).
  • HPLC-MS : To assess purity (>95%) and molecular ion consistency.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystalline) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during the oxazole-propylamine coupling step?

  • Answer : Side reactions (e.g., over-alkylation or oxazole ring opening) can be minimized by:

  • Temperature control : Lowering reaction temperature during amine coupling to reduce kinetic side products.
  • Protecting groups : Temporarily protecting the indole NH with Boc groups to prevent undesired nucleophilic attack.
  • Catalysis : Using mild Lewis acids (e.g., ZnCl2_2) to accelerate selective amide bond formation .

Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?

  • Answer : Contradictions may arise from assay-specific variables (e.g., pH, solvent, or cell membrane permeability). To address this:

  • Dose-response standardization : Use consistent DMSO concentrations (<0.1%) to avoid solvent interference.
  • Orthogonal assays : Combine enzymatic inhibition studies with cell-based assays (e.g., luciferase reporter systems) to confirm target engagement.
  • Metabolite profiling : Check for compound degradation or metabolic activation in cellular models .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Answer :

  • Docking studies : Use software like AutoDock or Schrödinger to predict binding poses in target proteins (e.g., kinases or GPCRs).
  • QSAR : Correlate substituent modifications (e.g., oxazole ring substitution) with activity data to identify key pharmacophores.
  • MD simulations : Assess stability of ligand-protein complexes over time to prioritize derivatives with stronger binding .

Q. What methodologies are recommended for studying the compound’s interaction with membrane-bound receptors?

  • Answer :

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon_\text{on}/koff_\text{off}) in real-time using immobilized receptor proteins.
  • Fluorescence polarization : Monitor competitive displacement of fluorescent ligands.
  • Cryo-EM : For structural insights into receptor-ligand complexes at near-atomic resolution .

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